1-(trimethylsilyl)benzo[cd]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one is a compound belonging to the class of benzo[cd]indol-2(1H)-ones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the trimethylsilyl group in the structure enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one is Atg4B . Atg4B is a cysteine protease that plays a crucial role in the autophagy process, which is the body’s way of cleaning out damaged cells, in order to regenerate newer, healthier cells .
Mode of Action
This compound interacts with Atg4B, inhibiting its function . This interaction and subsequent inhibition can lead to changes in the autophagy process, potentially affecting cellular health and function .
Biochemical Pathways
The compound affects the autophagy pathway by inhibiting Atg4B . Autophagy is a critical cellular process that degrades and recycles cellular components, and its dysregulation has been linked to various diseases .
Result of Action
The inhibition of Atg4B by this compound can lead to changes in the autophagy process . This could potentially affect cellular health and function, and could have therapeutic implications in diseases where autophagy is dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Cyclization to Form Benzo[cd]indol-2(1H)-one: The final step involves the cyclization of the intermediate compound to form the benzo[cd]indol-2(1H)-one structure. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and automated processes may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Comparison with Similar Compounds
1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one can be compared with other similar compounds, such as:
Benzo[cd]indol-2(1H)-one: Lacks the trimethylsilyl group, which may affect its stability and reactivity.
Trimethylsilyl-substituted indoles: Similar in structure but may have different biological activities and applications.
Other indole derivatives: Varying functional groups can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which combines the benzo[cd]indol-2(1H)-one core with the trimethylsilyl group, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
1-trimethylsilylbenzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOSi/c1-17(2,3)15-12-9-5-7-10-6-4-8-11(13(10)12)14(15)16/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLIPXIYUACTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C2=CC=CC3=C2C(=CC=C3)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.